

BDP R6G Amine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: BDP R6G amine

Cat. No.: B605999

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Introduction:

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability, BODIPY dyes are invaluable tools in biological research and drug development. **BDP R6G amine** is specifically designed to be spectrally similar to Rhodamine 6G (R6G), a widely used fluorescent label. The key feature of **BDP R6G amine** is the presence of a primary amine group, which allows for its covalent conjugation to a wide variety of molecules, particularly those containing electrophilic functional groups such as activated esters (e.g., NHS esters) and isothiocyanates. This reactivity makes it a versatile tool for labeling proteins, antibodies, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Chemical and Physical Properties

BDP R6G amine is characterized by its distinct chemical structure and favorable photophysical properties. These attributes contribute to its utility as a robust fluorescent probe in various research applications.

Chemical Structure and Properties

The core structure of **BDP R6G amine** is based on the boron-dipyrromethene scaffold. The primary amine group is typically attached via a linker to the BODIPY core, providing a reactive handle for bioconjugation.

Chemical Formula: $C_{24}H_{30}N_4BClF_2O$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 474.78 g/mol [\[1\]](#)[\[2\]](#)

Solubility: **BDP R6G amine** exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[\[1\]](#)

Storage and Stability: For long-term storage, it is recommended to keep **BDP R6G amine** at $-20^{\circ}C$ in a desiccated and dark environment. When stored properly, the compound is stable for extended periods.

Spectral Properties

The fluorescence characteristics of **BDP R6G amine** are a key aspect of its utility, offering high brightness and detectability.

Property	Value	Reference
Excitation Maximum (λ_{ex})	530 nm	
Emission Maximum (λ_{em})	548 nm	
Fluorescence Quantum Yield (Φ)	0.96	
Molar Extinction Coefficient (ϵ)	Not explicitly found for the amine derivative, but related NHS ester has ϵ of 76,000 $M^{-1}cm^{-1}$	
Appearance	Orange to brown solid	

Experimental Protocols

The primary application of **BDP R6G amine** is the fluorescent labeling of biomolecules. The following section provides a generalized protocol for the conjugation of **BDP R6G amine** to proteins, which can be adapted for other molecules.

General Protein Labeling Protocol

This protocol outlines the fundamental steps for conjugating **BDP R6G amine** to a protein of interest. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.

Materials:

- **BDP R6G amine**
- Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

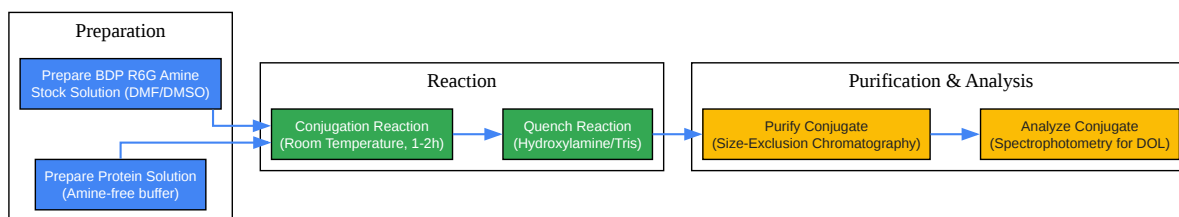
Procedure:

- Protein Preparation:
 - Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.
- Dye Preparation:
 - Immediately before use, dissolve **BDP R6G amine** in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
- Conjugation Reaction:

- While gently stirring the protein solution, slowly add a calculated amount of the **BDP R6G amine** stock solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any unreacted dye.
 - Incubate for an additional 30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.
 - Collect the fractions containing the fluorescently labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~530 nm). The calculation will also require the molar extinction coefficients of the protein at 280 nm and the dye at its absorbance maximum, as well as a correction factor for the dye's absorbance at 280 nm.

Logical Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a biomolecule with **BDP R6G amine**.



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Caption: General workflow for labeling biomolecules with **BDP R6G amine**.

Potential Applications in Research and Drug Development

While specific research articles citing the use of **BDP R6G amine** were not identified during the literature search, its properties suggest its utility in a variety of applications common for amine-reactive fluorescent dyes.

Fluorescence Microscopy and Immunofluorescence

Conjugating **BDP R6G amine** to antibodies allows for the specific visualization of target proteins in fixed or live cells. The high quantum yield and photostability of the BDP core are advantageous for imaging applications that require high sensitivity and resistance to photobleaching.

Flow Cytometry

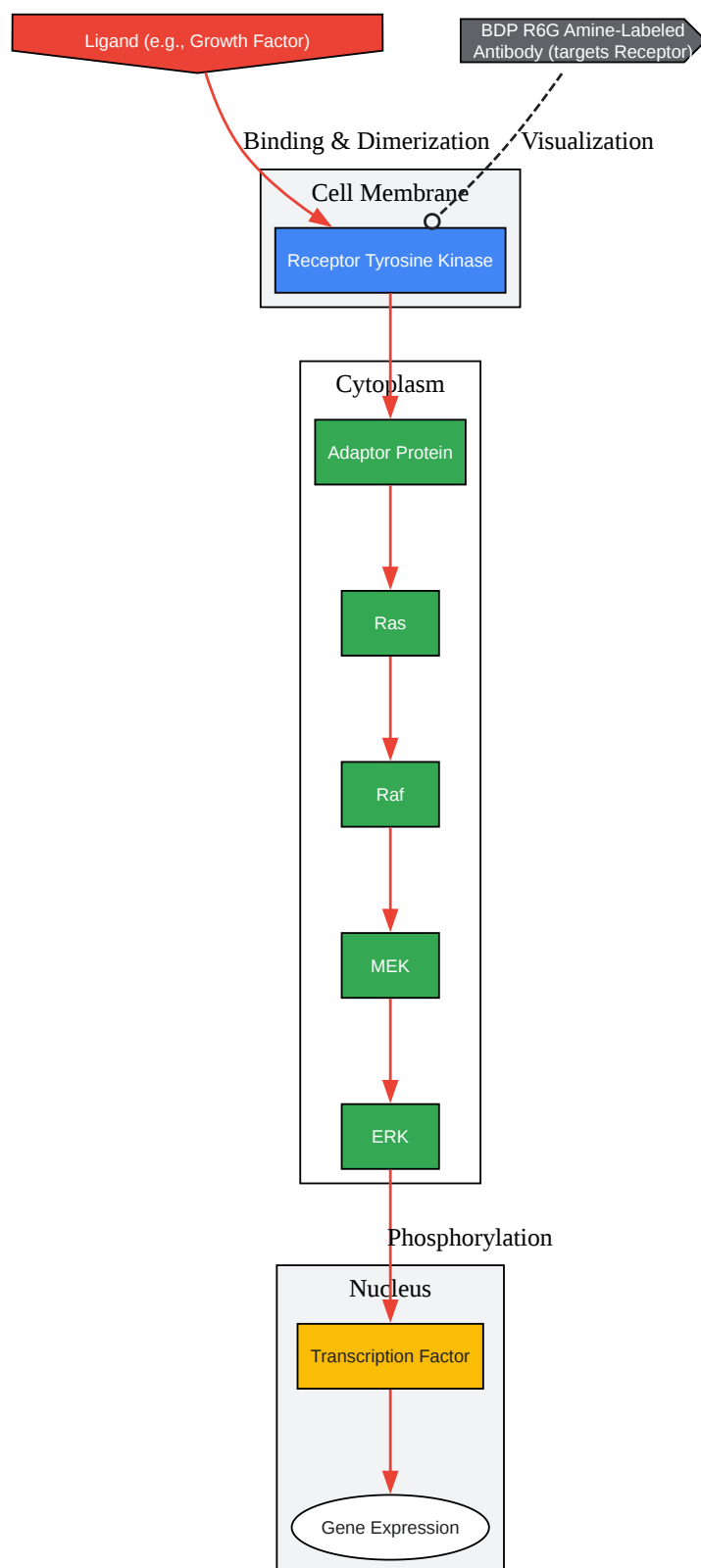
Antibodies labeled with **BDP R6G amine** can be used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.

Drug Delivery and Targeting

BDP R6G amine can be conjugated to drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution and cellular uptake. This allows researchers to visualize

the delivery process and assess the targeting efficiency of their drug delivery systems.

The following diagram illustrates a conceptual signaling pathway that could be investigated using a **BDP R6G amine**-labeled antibody.



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Caption: Conceptual MAPK signaling pathway visualization with a **BDP R6G amine**-labeled antibody.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should consult relevant literature and safety data sheets before using any chemical reagents.

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References

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